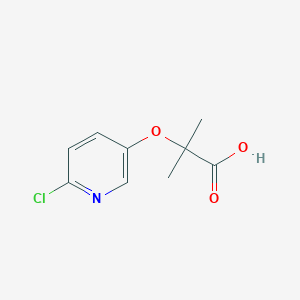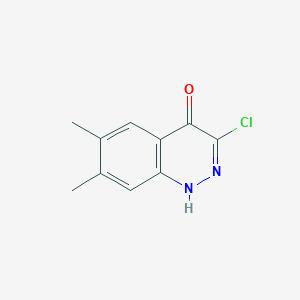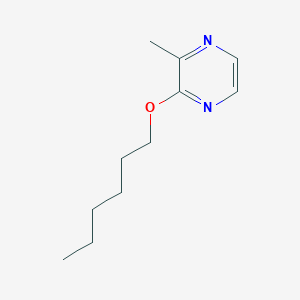
(Hexyloxy)methylpyrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Hexyloxy)methylpyrazine is an organic compound with the molecular formula C11H18N2O. It belongs to the class of pyrazines, which are characterized by a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 4. This compound is known for its distinctive odor and is used in various applications, including flavoring agents and research chemicals .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (Hexyloxy)methylpyrazine typically involves the alkylation of pyrazine derivatives. One common method is the reaction of pyrazine with hexyloxyalkyl halides under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, which facilitates the nucleophilic substitution reaction .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: (Hexyloxy)methylpyrazine undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Sodium hydride (NaH), potassium tert-butoxide (KOtBu)
Major Products:
Oxidation: Pyrazine carboxylic acids
Reduction: Corresponding amines
Substitution: Various substituted pyrazines
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of (Hexyloxy)methylpyrazine involves its interaction with specific molecular targets and pathways. In biological systems, it is believed to exert its effects through the modulation of enzyme activities and receptor binding. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that it may influence oxidative stress pathways and cellular signaling mechanisms .
Comparación Con Compuestos Similares
2,5-Dimethylpyrazine: Known for its potato-like flavor and used in food flavoring.
Tetramethylpyrazine: Found in fermented soybeans and used in traditional medicine for its neuroprotective effects.
2,3-Diethyl-5-methylpyrazine: Important for its role in the aroma of roasted foods.
Uniqueness: (Hexyloxy)methylpyrazine stands out due to its unique hexyloxy group, which imparts distinct chemical and physical properties. This makes it particularly valuable in applications where specific odor and reactivity profiles are desired .
Propiedades
Número CAS |
223719-33-3 |
|---|---|
Fórmula molecular |
C11H18N2O |
Peso molecular |
194.27 g/mol |
Nombre IUPAC |
2-hexoxy-3-methylpyrazine |
InChI |
InChI=1S/C11H18N2O/c1-3-4-5-6-9-14-11-10(2)12-7-8-13-11/h7-8H,3-6,9H2,1-2H3 |
Clave InChI |
IOTVUKNWZQTXFS-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCOC1=NC=CN=C1C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



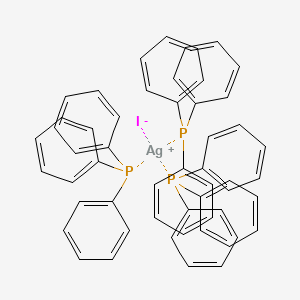
![2-[3-(2-Methoxyphenyl)propanoyl]thiobenzaldehyde](/img/structure/B13098228.png)
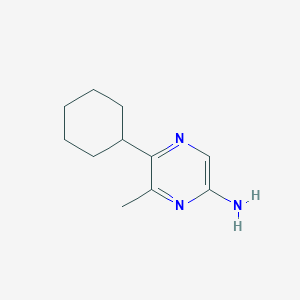
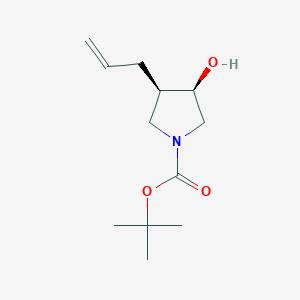


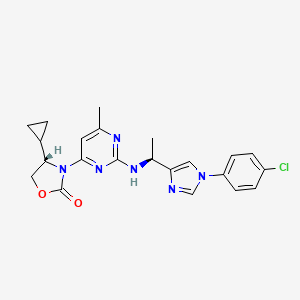
![2-(4-(Trifluoromethyl)phenyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine](/img/structure/B13098248.png)
